M Y Dong,
Y J Li,
Z H Xia,
D M Li,
J Y Sun
PMID: 34488272
DOI:
10.3760/cma.j.cn121094-20210118-00028
Abstract
To establish a direct dilution-inductively coupled plasma mass spectrometry method for the determination of manganese in urine.
Using 1% nitric acid solution as diluent, the urine dilution factor and internal standard elements were determined by single factor rotation experiment. The linear range, correlation coefficient, precision, accuracy and detection limit of the direct dilution-inductively coupled plasma mass spectrometry for the determination of manganese in urine were evaluated.
The linear range of this method was 0.0-20 μg/L, the correlation coefficient was 0.999 9, the detection limit was 0.02 μg/L, the recoveries were 84.65%-103.40%, the relative standard deviations were 0.26%-8.17%.
This method has the advantages of simple operation, high sensitivity and low detection limit. It can be used for the determination of urine manganese at the same time with other elements. It is suitable for the determination of urine manganese in workers and ordinary people.
Syuichi Itahashi,
Kentaro Hayashi,
Shigenobu Takeda,
Yu Umezawa,
Kazuhide Matsuda,
Tatsuya Sakurai,
Itsushi Uno
PMID: 34091387
DOI:
10.1016/j.envpol.2021.117309
Abstract
East Asian oceans are possibly affected by a high nitrogen (N) burden because of the intense anthropogenic emissions in this region. Based on high-resolution regional chemical transport modeling with horizontal grid scales of 36 and 12 km, we investigated the N burden into East Asian oceans via atmospheric deposition in 2010. We found a high N burden of 2-9 kg N ha
yr
over the Yellow Sea, East China Sea (ECS), and Sea of Japan. Emissions over East Asia were dominated by ammonia (NH
) over land and nitrogen oxides (NO
) over oceans, and N deposition was dominated by reduced N over most land and open ocean, whereas it was dominated by oxidized N over marginal seas and desert areas. The verified numerical modeling identified that the following processes were quantitatively important over East Asian oceans: the dry deposition of nitric acid (HNO
), NH
, and coarse-mode (aerodynamic diameter greater than 2.5 μm) NO
, and wet deposition of fine-mode (aerodynamic diameter less than 2.5 μm) NO
and NH
. The relative importance of the dry deposition of coarse-mode NO
was higher over open ocean. The estimated N deposition to the whole ECS was 390 Gg N yr
; this is comparable to the discharge from the Yangtze River to the ECS, indicating the significant contribution of atmospheric deposition. Based on the high-resolution modeling over the ECS, a tendency of high deposition in the western ECS and low deposition in the eastern ECS was found, and a variety of deposition processes were estimated. The dry deposition of coarse-mode NO
and wet deposition of fine-mode NH
were the main factors, and the wet deposition of fine-mode NO
over the northeastern ECS and wet deposition of coarse-mode NO
over the southeastern ECS were also found to be significant processes determining N deposition over the ECS.
Christopher Lee,
Abigail C Dommer,
Jamie M Schiffer,
Rommie E Amaro,
Vicki H Grassian,
Kimberly A Prather
PMID: 34024101
DOI:
10.1021/acs.jpclett.1c00810
Abstract
Lipopolysaccharides (LPS) in sea spray aerosol (SSA) particles have recently been shown to undergo heterogeneous reactions with HNO
in the atmosphere. Here, we integrate theory and experiment to further investigate how the most abundant sea salt cations, Na
, Mg
, and Ca
, impact HNO
reactions with LPS-containing SSA particles. Aerosol reaction flow tube studies show that heterogeneous reactions of SSA particles with divalent cation (Mg
and Ca
) and LPS signatures were less reactive with HNO
than those dominated by monovalent cations (Na
). All-atom molecular dynamics simulations of model LPS aggregates suggest that divalent cations cross-link the oligosaccharide chains to increase molecular aggregation and rigidity, which changes the particle phase and morphology, decreases water diffusion, and consequently decreases the reactive uptake of HNO
. This study provides new insight into how complex chemical interactions between ocean-derived salts and biogenic organic species can impact the heterogeneous reactivity of SSA particles.
Haiyin Xu,
Peiling Zhao,
Qiyang Ran,
Wenjuan Li,
Ping Wang,
Yuanling Luo,
Chao Huang,
Xiong Yang,
Jingxuan Yin,
Ruiqi Zhang
PMID: 33770863
DOI:
10.1016/j.scitotenv.2021.145029
Abstract
Enhanced electrokinetic remediation (EKR) allows the rapid remediation of heavy metal-contaminated clay, but the impacts of this process on soil micro-ecology have rarely been evaluated. In this study, nitric acid, acetic acid, and EDTA were applied for enhancement of EKR and the effects on Cd removal, soil enzyme activity, and soil bacterial communities (SBCs) were determined. Nitric acid and acetic acid allowed 93.2% and 91.8% Cd removal, respectively, and EDTA treatment resulted in 40.4% removal due to the formation of negatively charged EDTA-Cd complexes, resulting in opposing directions of Cd electromigration and electroosmosis flow and slow electromigration rate caused by low voltage drop. Activities of soil beta-glucosidase, acid phosphatase, and urease, were all reduced by enhanced EKR treatment, especially nitric acid treatment, by 46.2%, 58.8% and 57.7%, respectively. The SBCs were analyzed by high-throughput sequencing and revealed significantly increased diversity for acetic acid treatment, no effect for EDTA treatment, and reduced diversity for nitric acid treatment. Compared with nitric acid and EDTA, acetic acid treatment enhanced EKR for higher Cd removal and improved biodiversity.
Rajesh B Gujar,
Prasanta K Mohapatra,
Mudassir Iqbal,
Jurriaan Huskens,
Willem Verboom
PMID: 33714768
DOI:
10.1016/j.chroma.2021.462037
Abstract
Two solid phase extraction resins (SPER) were prepared by impregnating solutions of two diglycolamide-functionalized calix[4]arenes in 10% isodecanol in n-dodecane into Chromosorb W, as the stationary phase. While SPER-I contained n-propyl functionalized calix[4]arene, SPER-II contained the calix[4]arene with isopentyl groups at the carboxamide nitrogen atoms. The SPERs were characterized by SEM, TGA, FTIR, etc. and were used for the batch uptake of neptunium(IV) from nitric acid feed solutions. While the uptake of Np(IV) was extremely high with SPER-I (K
: 47,544 at 3 M nitric acid, ca. 8% extractant loading), SPER-II displayed a significantly lower extraction efficiency (K
: 13,724 under identical conditions) as indicated by the batch uptake studies. Sorption isotherm studies were carried out which indicated good fitting to the Langmuir model suggesting uptake conforming to monolayer sorption. Fitting to the D-R isotherm model conformed to a chemisorption model. Column studies were also carried out and the elution profiles, obtained with solutions of oxalic acid and nitric acid indicated very sharp peaks suggesting that the column can be used for the separation of Np(IV) from acidic radioactive feeds.
Halimatun Saadiah Hafid,
Farah Nadia Omar,
Jiangyu Zhu,
Minato Wakisaka
PMID: 33712137
DOI:
10.1016/j.carbpol.2021.117789
Abstract
Cellulose was extracted from rice husk (RH) using an integrated delignification process using alkaline treatment and acid hydrolysis (concentrated HNO
) for lignocellulosic biomass dissolution. Cellulose yield and quality were assessed through analysis of lignocellulosic content, thermogravimetric, functional group, X-ray diffraction, and surface morphology. HNO
treatment showed an increment (2.01-fold) in the cellulose content and some enhancement in the crystallinity of cellulose (up to 40.8%). A slight increase was observed in thermal properties from 334.6 °C to 339.3 °C. Economic analysis showed chlorine extraction produce higher cellulose recovery (58%) as compared to HNO
(26.7%) with the total cost of operation using HNO
was double compared to chlorine extraction. The economic feasibility of HNO
can be improved using various progress in the pre-treatment process, chemical recycling and cellulose recovery process since adopting it is crucial for environmental sustainability.
Luciane B Oliveira,
Joelem C de Melo,
Elane S da Boa Morte,
Raildo M de Jesus,
Leonardo S G Teixeira,
Maria Graças A Korn
PMID: 33640775
DOI:
10.1016/j.foodchem.2021.129285
Abstract
Macro- and microelement determination in chocolate bars by microwave-induced plasma optical emission spectrometry (MIP OES) was evaluated after microwave-assisted sample digestion. Optimization of the sample digestion was carried out, and the recommended conditions were obtained at a temperature of 190 °C, with a digestion time of 40 min and in a mixture constituted by 2.3 mL of nitric acid, 1.0 mL of hydrogen peroxide and 4.7 mL of water. The method was applied in the analysis of chocolate bars, and the concentration ranges of the elements determined were (in mg kg
): Ca (653-3096); Cr (<0.6-2.8); Cu (<0.16-19.5); Fe (<1.6-227); Mg (147-2775); K (3554-8573); Mn (<0.03-25.2); Na (45.6-1095); Ni (3.2-10.2); P (1111-22594) and Zn (4.8-33.3). The association of the proposed microwave-assisted acid digestion with the MIP OES technique was adequate for multi-element determination in chocolate bars for routine analysis.
Rajesh B Gujar,
Akalesh G Yadav,
Prasanta K Mohapatra,
T P Valsala,
Darshan B Sathe,
Raj B Bhatt,
Willem Verboom
PMID: 33611122
DOI:
10.1016/j.chroma.2021.461999
Abstract
Low molecular weight diglycolamide (DGA) extractants were tested for the extraction of europium(III) and americium(III) from nitric acid solutions in n-dodecane, a molecular diluent and 1-butyl-3-methylimidazolium bis(trifluoromethanesulphonyl) imide (C
mim⋅NTf
), a room temperature ionic liquid, as the diluents. N,N,N',N'-tetra-n-butyl diglycolamide (TBDGA) was selected for extraction chromatography (XC) studies involving Eu(III) and Am(III). While the TBDGA resin containing n-dodecane gave reasonably high K
values, that containing the ionic liquid showed higher Eu(III) uptake values. Compared to Eu(III), Am(III) was extracted by the resins to a lower extent. The loaded Eu(III) was back extracted from the resin using 0.05 M EDTA solutions in a buffered medium containing 1 M guanidine carbonate. Reusability studies indicated that, while the ionic liquid-based resin can be conveniently recycled five times with very marginal decrease in the percentage extraction values, there was a sharp decrease in the percent extraction after three cycles with the n-dodecane-based resin. The uptake data was fitted into different isotherm models and the results conformed to the Langmuir model. Based on the batch uptake studies, columns were prepared and the breakthrough as well as elution profiles were obtained. The elution profiles were found to be sharp without any significant tailing.
Qianwen Shi,
Ye Tao,
Jordan E Krechmer,
Colette L Heald,
Jennifer G Murphy,
Jesse H Kroll,
Qing Ye
PMID: 33393757
DOI:
10.1021/acs.est.0c06049
Abstract
Nitrogen oxides (NO
) play a key role in regulating the oxidizing capacity of the atmosphere through controlling the abundance of O
, OH, and other important gas and particle species. Some recent studies have suggested that particulate nitrate, which is conventionally considered as the ultimate oxidation product of NO
, can undergo "renoxification" via photolysis, recycling NO
and HONO back to the gas phase. However, there are large discrepancies in estimates of the importance of this channel, with reported renoxification rate constants spanning three orders of magnitude. In addition, previous laboratory studies derived the rate constant using bulk particle samples collected on substrates instead of suspended particles. In this work, we study renoxification of suspended submicron particulate sodium and ammonium nitrate through controlled laboratory photolysis experiments using an environmental chamber. We find that, under atmospherically relevant wavelengths and relative humidities, particulate inorganic nitrate releases NO
and HONO less than 10 times as rapidly as gaseous nitric acid, putting our measurements on the low end of recently reported renoxification rate constants. To the extent that our laboratory conditions are representative of the real atmosphere, renoxification from the photolysis of inorganic particulate nitrate appears to play a limited role in contributing to the NO
and OH budgets in remote environments. These results are based on simplified model systems; future studies should investigate renoxification of more complex aerosol mixtures that represent a broader spectrum of aerosol properties to better constrain the photolysis of ambient aerosols.
Eri Nagahashi,
Fumihiko Ogata,
Chalermpong Saenjum,
Takehiro Nakamura,
Naohito Kawasaki
PMID: 33390526
DOI:
10.1248/cpb.c20-00703
Abstract
This study aimed to investigate the characteristics of acid-activated bentonite by focusing on its capability of improving the quality of tap water used during wire electrical discharge machining. Raw bentonite (RB) was activated using sulfuric acid, nitric acid, and phosphoric acid solutions with concentrations of 1, 5, and 10 mol/L, respectively. Scanning electron microscopy images, specific surface area, pore volume, cation exchange capacity, X-ray diffraction patterns, and binding energy of RB and acid-activated bentonites were also evaluated. The specific surface area and pore volume of acid-activated bentonites exceeded those of RB. Conversely, the cation exchange capacity of acid-activated bentonites exhibited an opposite trend. The electrical conductivity of tap water was decreased significantly due to bentonite activated with sulfuric acid, nitric acid, and phosphoric acid solution (removal percentage of approximately 31-39%), as compared to that due to RB. Therefore, the relationship between electrical conductivity and the removed concentration of anion/cation ions was evaluated; the correlation coefficient was -0.950 for the experimental condition in this study. Additionally, the amount of magnesium, calcium, potassium, and sodium ions were decreased after the treatment. These results indicated that acid-activated bentonite can be produced from RB via acid activation and that it can be used to decrease electrical conductivity of tap water.